Home > Products > Screening Compounds P104977 > 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine
9-(2-fluorobenzyl)-6-(methylamino)-9H-purine - 101155-02-6

9-(2-fluorobenzyl)-6-(methylamino)-9H-purine

Catalog Number: EVT-374787
CAS Number: 101155-02-6
Molecular Formula: C13H12FN5
Molecular Weight: 257.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U in scientific literature, is a synthetic compound designed as a structural analog of the naturally occurring purine base, adenine. [, ] This compound has gained significant attention in scientific research, particularly in the field of neuropharmacology, due to its potent anticonvulsant properties. [, , , , , ]

N-Benzylpyrrolo[2,3-d]pyrimidines

  • Compound Description: This class of compounds represents an imidazole ring modification of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, where the imidazole ring is replaced with a pyrrolo[2,3-d]pyrimidine moiety. []

N-Benzylpyrazolo[3,4-d]pyrimidines

  • Compound Description: Similar to the previous class, these compounds also feature an imidazole ring modification of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. In this case, the imidazole ring is replaced with a pyrazolo[3,4-d]pyrimidine system. []
  • Relevance: These analogues, like the N-benzylpyrrolo[2,3-d]pyrimidines, demonstrated reduced anti-MES activity in rats compared to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine when administered po. [] The difference in activity, again, is suggested to be linked to variations in the calculated electrostatic isopotential maps rather than pKa or lipophilicity. []

N-Benzyltriazolo[4,5-d]pyrimidines

  • Compound Description: This class represents another group of imidazole-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Here, the imidazole ring is replaced with a triazolo[4,5-d]pyrimidine structure. []
  • Relevance: These analogues followed the trend observed in the previous two classes, showing weaker anti-MES activity in rats compared to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine after po administration. [] The variation in calculated electrostatic isopotential maps, rather than pKa or lipophilicity differences, is proposed as a contributing factor to the observed activity discrepancy. []

1-Benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines

  • Compound Description: These compounds are 3-deaza analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, characterized by the replacement of a nitrogen atom with a carbon atom in the purine core structure. []

7‐(2‐Fluorobenzyl)‐4‐(substituted)‐7‐H‐imidazo[4,5‐d‐1,2,3‐triazines

  • Compound Description: This group of compounds represents another set of analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring an imidazo[4,5-d]-1,2,3-triazine core structure. []
  • Relevance: While demonstrating potent anticonvulsant activity against MES, particularly compound 11 within this class, these compounds also exhibited a tendency to induce emesis, precluding their further development as potential antiepileptic agents. [] This adverse effect profile distinguishes them from 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine.

7H‐Pyrazolo[3,4‐d]‐1,2,3‐triazines

  • Compound Description: This class comprises analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, characterized by a pyrazolo[3,4-d]-1,2,3-triazine core structure. []
  • Relevance: These compounds, synthesized and evaluated for anticonvulsant activity alongside the imidazo[4,5-d]-1,2,3-triazines, exhibited varying degrees of activity. [] The structural modifications and their impact on activity compared to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine provide valuable structure-activity relationship (SAR) insights.

3H-imidazo[4,5-c]pyridazines

  • Compound Description: This class represents another group of structural analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring a 3H-imidazo[4,5-c]pyridazine core. []
  • Relevance: Despite the structural similarities, these analogues exhibited considerably lower anticonvulsant activity compared to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine (1) in protecting rats against MES, being at least tenfold less potent. []

1H-imidazo[4,5-d]pyridazines

  • Compound Description: These compounds are another class of analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, characterized by a 1H-imidazo[4,5-d]pyridazine core structure. []
  • Relevance: Similar to the 3H-imidazo[4,5-c]pyridazines, these analogues also displayed significantly reduced anticonvulsant activity against MES in rats compared to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, being at least tenfold less potent. []

1H-benzimidazoles

  • Compound Description: This class consists of analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring a 1H-benzimidazole core structure. []
  • Relevance: These analogues, like the previous two classes, demonstrated substantially lower anticonvulsant activity compared to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine when tested against MES in rats, showing at least a tenfold reduction in potency. []

Triazolo(4,3-2) pyridazines

  • Compound Description: This class of heterocyclic compounds is not directly derived from the purine scaffold, unlike the other mentioned analogues. []
  • Relevance: Despite their distinct structure, some triazolo(4,3-2) pyridazines exhibited comparable pharmacological activities to 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, particularly in terms of anticonvulsant properties. [] This finding highlights the potential of exploring diverse chemical scaffolds for discovering novel anticonvulsant agents.
Source and Classification

The compound is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase 4. It is derived from the family of adenine derivatives, which are known for their diverse biological activities. The synthesis of BW-A 78U involves the reaction of specific derivatives of benzyladenine, although the exact procedures and conditions are proprietary and not widely published .

Synthesis Analysis

Methods of Synthesis

The synthesis of BW-A 78U typically involves several steps, beginning with the reaction of 9-benzyladenine derivatives. While specific synthetic routes are proprietary, general methodologies include:

  • Reagents: Commonly used reagents include dimethyl sulfoxide and ethanol.
  • Conditions: The reactions are often conducted under controlled laboratory conditions to ensure high purity and yield.
  • Quality Control: High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are standard techniques employed to confirm the identity and purity of the synthesized compound.

The synthesis may also utilize microwave-assisted techniques to enhance reaction efficiency, although detailed parameters remain largely unpublished .

Molecular Structure Analysis

Structural Characteristics

BW-A 78U exhibits a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a purine ring system typical of adenine derivatives.
  • Functional Groups: The presence of fluorine substituents on the benzyl moiety contributes to its biochemical activity.
  • Conformation: The molecular conformation can influence its interaction with phosphodiesterase 4, affecting its inhibitory potency.

Nuclear magnetic resonance data provides insights into the arrangement of hydrogen atoms within the molecule, confirming the expected connectivity based on its molecular formula .

Chemical Reactions Analysis

Types of Reactions

BW-A 78U primarily participates in substitution reactions due to its reactive functional groups. Under standard laboratory conditions, it does not engage significantly in oxidation or reduction processes.

Common Reagents and Conditions

  • Solubility: BW-A 78U is soluble in dimethyl sulfoxide at concentrations up to 45 mg/mL and in ethanol at concentrations up to 26 mg/mL.
  • Reaction Environment: Typical reactions may involve solvents such as dimethyl sulfoxide or ethanol, which facilitate the desired chemical transformations .

Major Products Formed

The reactions involving BW-A 78U typically yield various derivatives with modified functional groups that may exhibit enhanced biological activities compared to the parent compound.

Mechanism of Action

Target Interaction

BW-A 78U functions primarily as a phosphodiesterase 4 inhibitor. By inhibiting this enzyme, it leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells.

Biochemical Pathways Affected

The elevation of cAMP levels activates protein kinase A, which subsequently phosphorylates various target proteins involved in cellular signaling pathways. This mechanism can influence processes such as:

  • Cell Proliferation: Modulating growth factors and cellular responses.
  • Inflammation: Reducing inflammatory responses through altered signaling pathways.
  • Apoptosis: Potentially affecting programmed cell death mechanisms.

The effectiveness and stability of BW-A 78U can be influenced by environmental factors such as pH, ion presence, and interactions with other pharmacological agents .

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 257.27 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (45 mg/mL) and ethanol (26 mg/mL).
  • Stability: Stability may vary based on environmental conditions including temperature and pH.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .

Applications

BW-A 78U has several significant applications across different scientific fields:

  • Chemistry: Serves as a reference compound for studying phosphodiesterase inhibitors.
  • Biology: Used to investigate inflammatory response modulation.
  • Medicine: Explored for potential therapeutic roles in treating inflammatory diseases and epilepsy.
  • Pharmaceutical Development: Integral in developing new drugs targeting phosphodiesterase-related pathways.

Research continues into its efficacy and safety profiles, particularly regarding its potential use in clinical settings .

Introduction to BW-A 78U in Academic Research

Historical Context of Phosphodiesterase-4 Inhibitor Discovery

The development of phosphodiesterase-4 inhibitors represents a significant trajectory within pharmacological research, originating in the 1980s with non-selective agents like theophylline. This era progressed toward targeted molecular design, exemplified by Rolipram—a first-generation inhibitor whose clinical application was limited by adverse neurological and gastrointestinal effects [6]. These early compounds established the foundational understanding of cyclic adenosine monophosphate hydrolysis regulation and its therapeutic potential in inflammation-driven pathologies. The field advanced substantially with second-generation inhibitors like Roflumilast (approved 2010 for chronic obstructive pulmonary disease), characterized by enhanced selectivity and reduced side effects [6]. Throughout this evolution, the core objective remained consistent: achieve high phosphodiesterase-4 isoform specificity while minimizing off-target interactions.

Table 1: Evolution of Key Phosphodiesterase-4 Inhibitors in Research

CompoundEraIC₅₀ (Phosphodiesterase-4)Key Research Advancement
TheophyllinePre-1980s>100 μMNon-selective phosphodiesterase inhibition
Rolipram1980s-1990s0.1-1 μMFirst selective phosphodiesterase-4 inhibitor prototype
Roflumilast2000s-Present<1 nMSubtype-selective (Phosphodiesterase-4B/4D)
BW-A 78U2000s-Present3 μMDivergent cytokine modulation profile

This historical progression underscores BW-A 78U’s emergence within a mature pharmacological landscape, where it serves as a tool compound for probing phosphodiesterase-4 biology rather than a direct drug candidate [6].

BW-A 78U’s Emergence in Pharmacological Research

BW-A 78U (Chemical name: 1-[(4-fluorobenzyl)]-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine; CAS 101155-02-6) entered scientific literature as a structurally distinct phosphodiesterase-4 inhibitor with moderate enzymatic inhibition (half-maximal inhibitory concentration = 3 μM) [2] [5] [7]. Its molecular structure (C₁₃H₁₂FN₅; molecular weight 257.27 g/mol) features a fluorinated benzyl group and a pyrazolopyridine core, differentiating it from catechol-ether derivatives like Rolipram or Roflumilast [5]. This configuration confers unique binding characteristics within the phosphodiesterase-4 catalytic domain, though precise crystallographic data remain unavailable.

The compound’s primary research significance stems from its discrepant immunological behavior: while effectively inhibiting cyclic adenosine monophosphate hydrolysis, it fails to suppress lipopolysaccharide-induced tumor necrosis factor-alpha release in mononuclear cells at concentrations up to 10 μM [2] [5]. This decoupling of enzymatic inhibition from cytokine modulation was first documented in cell-based assays where pre-incubation with BW-A 78U preceded lipopolysaccharide challenge. Subsequent enzyme-linked immunosorbent assay analysis confirmed tumor necrosis factor-alpha concentrations remained unaffected despite phosphodiesterase-4 engagement [5]. This paradoxical characteristic designated BW-A 78U as a critical tool for investigating non-tumor necrosis factor-alpha-mediated inflammatory pathways and phosphodiesterase-4 signaling pleiotropy.

Table 2: Key Structural and Functional Attributes of BW-A 78U

PropertySpecificationResearch Significance
Molecular FormulaC₁₃H₁₂FN₅Pyrazolopyridine core distinct from classical inhibitors
IUPAC Name1-[(4-fluorobenzyl)]-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-aminePrecise chemical identification
Phosphodiesterase-4 IC₅₀3 μM (Cell-free assay)Moderate inhibitory potency
Aqueous Solubility45 mg/mL in dimethyl sulfoxideSuitable for in vitro studies
Key Functional ParadoxNo inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha releaseChallenges assumed phosphodiesterase-4 immunomodulatory mechanisms

Current Gaps in Mechanistic Understanding

Despite three decades of phosphodiesterase-4 inhibitor research, BW-A 78U exemplifies persistent knowledge gaps in isoform-specific signaling and functional outcomes:

  • Mechanistic Basis for Tumor Necrosis Factor-Alpha Disconnect: The compound’s inability to suppress tumor necrosis factor-alpha production despite phosphodiesterase-4 engagement suggests either compartmentalized cyclic adenosine monophosphate signaling or undiscovered allosteric effects [2] [6]. Current phosphodiesterase-4 inhibitor theory assumes cyclic adenosine monophosphate accumulation universally downregulates pro-inflammatory cytokine transcription, making this exception biologically significant but mechanistically obscure.

  • Subtype Selectivity Profile: Phosphodiesterase-4 comprises four subtypes (Phosphodiesterase-4A, 4B, 4C, 4D) with distinct tissue distributions and functions. Roflumilast exhibits subtype preference (nanomolar activity against Phosphodiesterase-4B/4D versus micromolar for Phosphodiesterase-4A/4C), but analogous data for BW-A 78U are absent [6]. Determining its subtype affinity ratios could clarify whether its functional divergence stems from selective Phosphodiesterase-4A or Phosphodiesterase-4C engagement, isoforms less associated with immune cell tumor necrosis factor-alpha regulation.

  • Structural Biology Void: High-resolution crystallography or computational modeling of BW-A 78U bound to phosphodiesterase-4 is unavailable. Such data would reveal whether its benzyl-fluorine moiety induces atypical binding pocket interactions compared to reference inhibitors [6]. The molecule’s moderate potency implies suboptimal active-site complementarity, but specific residue engagement patterns remain uncharacterized.

  • Downstream Signaling Elucidation: Research has not mapped BW-A 78U’s effects on cyclic adenosine monophosphate effectors (e.g., Exchange protein activated by cyclic adenosine monophosphate, Protein kinase A) or alternative phosphodiesterase-4-dependent cytokines (interleukin-10, interleukin-12). This narrow focus on tumor necrosis factor-alpha obscures its broader immunomodulatory potential [5] [6].

These knowledge gaps position BW-A 78U as a compelling chemical probe for reevaluating phosphodiesterase-4 biology beyond canonical tumor necrosis factor-alpha pathways. Its continued study may uncover novel signaling bifurcations within cyclic adenosine monophosphate-dependent inflammation regulation.

Properties

CAS Number

101155-02-6

Product Name

BW-A 78U

IUPAC Name

9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

InChI

InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17)

InChI Key

MZABAGHILOTTOD-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F

Synonyms

9-(2-fluorobenzyl)-6-(methylamino)-9H-purine
9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride
BW A78U
BW-A 78U
BW-A-78U
BW-A78U

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.